molecular formula C16H18BrNO2 B1440261 2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide CAS No. 1211392-30-1

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide

Cat. No.: B1440261
CAS No.: 1211392-30-1
M. Wt: 336.22 g/mol
InChI Key: PVNKCQATBJOVTJ-UHFFFAOYSA-N
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Description

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide is a chemical compound with the molecular formula C16H18BrNO2 and a molecular weight of 336.22 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

The synthesis of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide involves several steps. One common method includes the reaction of benzylamine with benzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with phenylacetic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cellular growth and metabolism.

Comparison with Similar Compounds

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide can be compared with other similar compounds, such as:

    2-Amino-2-phenylpropanoic acid: This compound lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.

    2-Amino-3-phenylpropanoic acid: The absence of the benzyl group in this compound also affects its chemical properties and reactivity.

    2-Amino-2-benzylpropanoic acid: This compound has a similar structure but lacks the phenyl group, which may influence its interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-2-benzyl-3-phenylpropanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.BrH/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKCQATBJOVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211392-30-1
Record name 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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